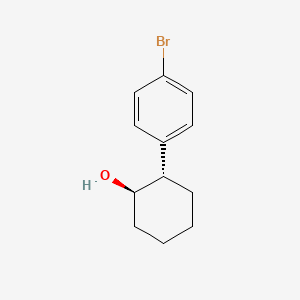

trans-2-(4-Bromo-phenyl)-cyclohexanol

Overview

Description

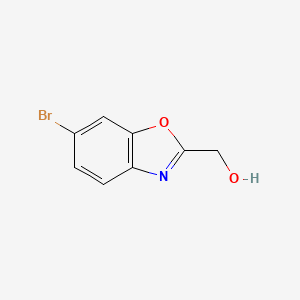

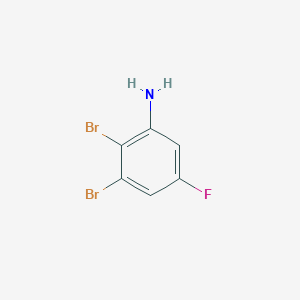

Compounds like “trans-2-(4-Bromo-phenyl)-cyclohexanol” belong to a class of organic compounds known as aromatic alcohols. They contain a phenyl group (an aromatic ring of carbon atoms) attached to a cyclohexanol group (a six-membered ring containing a hydroxyl group). The “trans” designation refers to the spatial arrangement of the atoms in the molecule .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, where a bromine atom on the phenyl ring could be replaced by another group. Another common method is the reduction of a carbonyl group to an alcohol .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis

Aromatic alcohols can undergo a variety of chemical reactions, including oxidation to form carbonyl compounds, and substitution reactions where the hydroxyl group is replaced by other functional groups .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods. These properties are influenced by the functional groups present in the molecule .Scientific Research Applications

Synthesis and Catalysis Applications

Synthesis of Pharmaceutical Intermediates : Cyclohexanol derivatives serve as precursors in synthesizing pharmaceutical intermediates, such as hydrochloride salts of aminocyclohexanols. These compounds are synthesized through multi-step processes involving acetylation, hydrogenation, and recrystallization, demonstrating their significance in producing high-purity pharmaceutical compounds (Li Jia-jun, 2012).

Conformational Studies : Research on trans-2-halogenocyclohexanols, including bromo- and chloro- derivatives, reveals the predominance of diequatorial conformations in solution. These findings are crucial for understanding the physical properties and reactivity of these compounds (H. Buys et al., 2010).

Enzymatic Reduction for Chiral Alcohols : Enzymatic reduction of selenocyclohexanone by fungal cells to produce chiral cyclohexanol derivatives showcases the use of biocatalysis in obtaining enantiomerically pure substances. This process emphasizes the role of cyclohexanol derivatives in synthesizing chiral alcohols with high enantiomeric excesses, valuable in various chemical industries (Leandro Piovan et al., 2007).

Catalytic Oxidation : Cyclohexanol derivatives are substrates in catalytic oxidation processes, producing cyclohexanone and cyclohexanol. Research into tetranuclear copper(ii)-Schiff-base complexes as catalysts for the oxidation of cyclohexane and toluene indicates the broader applicability of cyclohexanol derivatives in catalytic oxidation reactions (P. Roy et al., 2010).

Material Science Applications

Liquid Crystal Synthesis : Cyclohexanol derivatives are involved in synthesizing phenylbicyclohexane liquid crystals, demonstrating their importance in material science for creating substances with specific phase behaviors and electronic properties (Du Wei-song, 2004).

Mechanism of Action

Target of Action

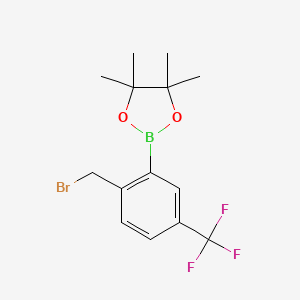

Boronic acids and their esters, which include this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly seen as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s worth noting that organoboron compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation with a palladium (II) complex .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it plays a role in carbon–carbon bond formation . This process is crucial in various biochemical pathways, including the synthesis of complex organic molecules.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability and pharmacokinetics.

Result of Action

Its potential use in drug design and delivery suggests it could have significant impacts at the molecular and cellular levels .

Action Environment

The action of trans-2-(4-Bromo-phenyl)-cyclohexanol can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Therefore, the physiological pH can considerably accelerate the reaction rate . Additionally, the compound’s stability in water could also influence its action, efficacy, and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R,2S)-2-(4-bromophenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIYGHQSJSVSJP-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

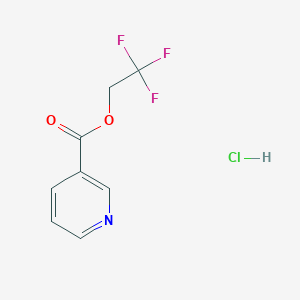

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)

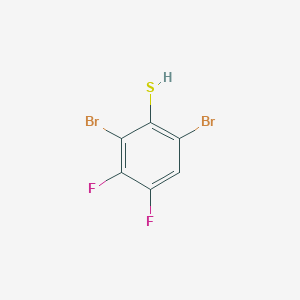

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)